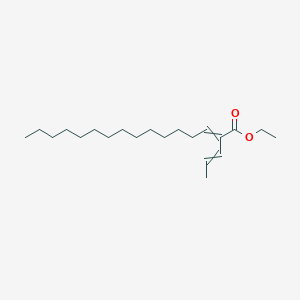
Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate is an organic compound that belongs to the class of esters It is characterized by a long hydrocarbon chain with a double bond and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate typically involves the esterification of 2-(prop-1-EN-1-YL)hexadec-2-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The double bond in the hydrocarbon chain can also participate in various chemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- Ethyl prop-2-enoate
- Hexadecyl prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Comparison: Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate is unique due to its long hydrocarbon chain and the presence of both an ester group and a double bond This combination of functional groups and structural features distinguishes it from other similar compounds, which may have shorter chains or different functional groups
Properties
CAS No. |
195137-24-7 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
ethyl 2-prop-1-enylhexadec-2-enoate |
InChI |
InChI=1S/C21H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-20(18-5-2)21(22)23-6-3/h5,18-19H,4,6-17H2,1-3H3 |
InChI Key |
YEGJWQFGSVKSET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=C(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















